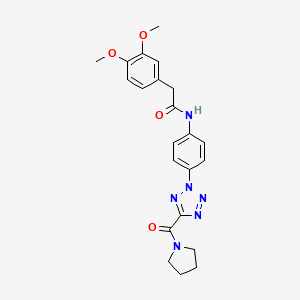
2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of a dimethoxyphenyl group, a tetrazole ring, and a pyrrolidine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a methodological approach to introducing the pyrrolidine group into the molecule . Another study reported the synthesis of imidazo[1,2-a]pyridine analogues with a 2-(3,4-dimethoxyphenyl) moiety, which could provide insights into the synthetic routes for attaching the dimethoxyphenyl group to the core structure .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structure of N-(4,6-dimethylpyrid-2-yl)acetamide derivatives was elucidated, showing planarity and intramolecular hydrogen bonding contributing to the stability of the molecule . This information could be relevant when considering the conformational aspects of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of creating novel hybrid molecules. A study synthesized hybrids bearing a phenoxy-N-phenylacetamide unit through multi-component reactions, indicating the potential for diverse chemical transformations involving the acetamide moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related acetamides have been characterized. For instance, the crystal structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were determined, revealing the influence of halogen substituents on the molecular geometry and intermolecular interactions . These findings could be extrapolated to predict the properties of the compound of interest, such as solubility, melting point, and stability.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Antimicrobial Activity : Compounds incorporating similar structural motifs have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, indicating potential for development as therapeutic agents (Fallah-Tafti et al., 2011).
Novel Synthetic Methodologies
- Synthetic Approaches : Research has focused on developing novel synthetic methodologies for creating complex molecules, including those with potential medicinal applications. For example, the synthesis and characterization of new polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlight advances in material science that could be relevant to the synthesis and application of the compound of interest (Wang et al., 2006).
Therapeutic Agent Development
- Inhibitory and Therapeutic Agents : The development of specific inhibitory compounds based on detailed structural analyses, such as orthometallated amidine complexes of palladium, platinum, and nickel(II), provides a foundation for creating targeted therapeutic agents. These studies offer insights into the design and synthesis of new compounds with potential medicinal applications (Barker et al., 1991).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-31-18-10-5-15(13-19(18)32-2)14-20(29)23-16-6-8-17(9-7-16)28-25-21(24-26-28)22(30)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQXNLRSLOZWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2553517.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
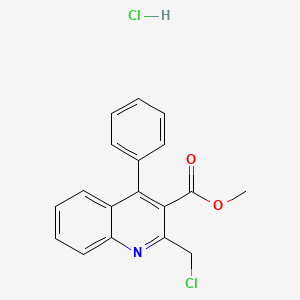
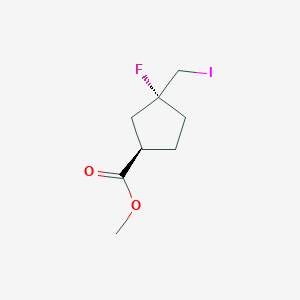
![4,6-Bis[(3-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2553528.png)
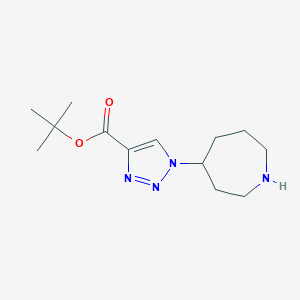
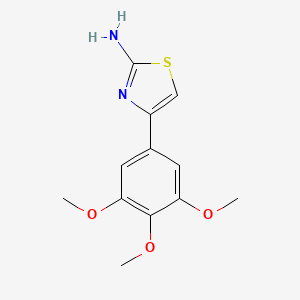
![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)

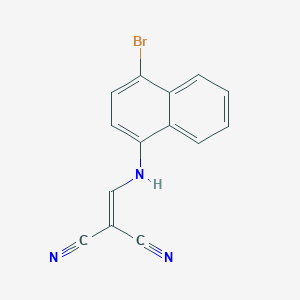
![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2553538.png)

![2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2553540.png)